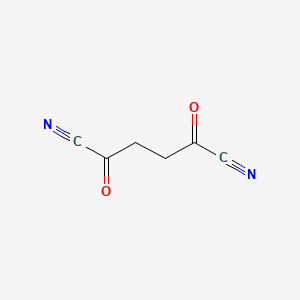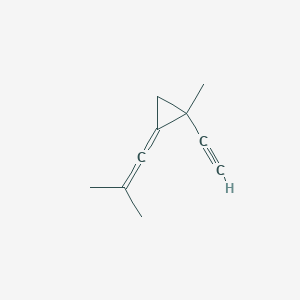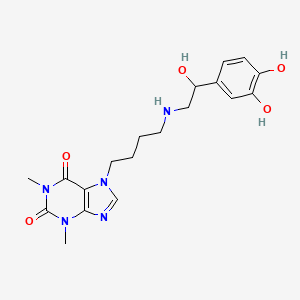
(E)-3-(2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)vinyl)phenol hemi(1,1'-methylenebis(3-hydroxy-2-naphthoate))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxantel pamoate is a tetrahydropyrimidine derivative that has been used primarily as an anthelmintic agent. It is particularly effective against Trichuris trichiura, a type of whipworm that infects the human gastrointestinal tract . The compound was discovered in the 1970s and has been used in both human and veterinary medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxantel pamoate involves the reaction of 3-(2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl)phenol with pamoic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, oxantel pamoate is produced using high-performance liquid chromatography (HPLC) methods for quality control. The process involves the use of reversed-phase columns and specific mobile phases to separate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Oxantel pamoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Oxantel pamoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of tetrahydropyrimidine derivatives.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrantel: Another tetrahydropyrimidine derivative used as an anthelmintic agent.
Levamisole: An anthelmintic that also targets nicotinic acetylcholine receptors but has a different chemical structure.
Albendazole: A benzimidazole derivative used to treat a variety of parasitic infections.
Uniqueness
Oxantel pamoate is unique in its high efficacy against Trichuris trichiura compared to other anthelmintics. Its ability to bind specifically to a novel subtype of nicotinic acetylcholine receptors in whipworms makes it particularly effective .
Eigenschaften
Molekularformel |
C49H48N4O8 |
|---|---|
Molekulargewicht |
820.9 g/mol |
IUPAC-Name |
1-[(2-carboxy-3-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C23H16O6.2C13H16N2O/c24-18-9-12-5-1-3-7-14(12)16(20(18)22(26)27)11-17-15-8-4-2-6-13(15)10-19(25)21(17)23(28)29;2*1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*2,4-7,10,16H,3,8-9H2,1H3/b;2*7-6+ |
InChI-Schlüssel |
WSYDAPQDBDVYIO-QEFJDTIGSA-N |
Isomerische SMILES |
CN1C(=NCCC1)/C=C/C2=CC(=CC=C2)O.CN1C(=NCCC1)/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C(C(=CC2=C1)O)C(=O)O)CC3=C(C(=CC4=CC=CC=C34)O)C(=O)O |
Kanonische SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)O)C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Chloromethyl)cyclohexyl]-4-pentylbenzene](/img/structure/B13792085.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B13792089.png)
![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)

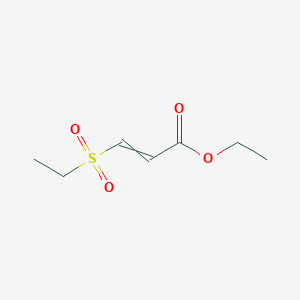
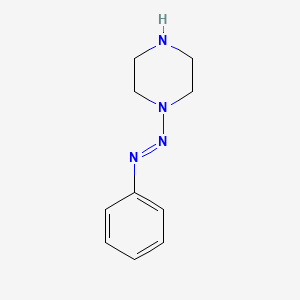
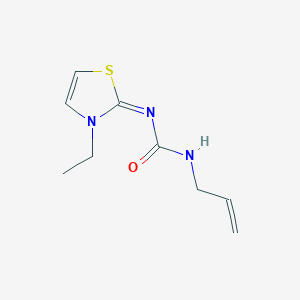
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
